molecular formula C20H30N2O5S B2547081 N-(2-((6,7-dimetoxi-3,4-dihidroisoquinolin-2(1H)-il)sulfonil)etil)ciclohexanocarboxamida CAS No. 921926-59-2

N-(2-((6,7-dimetoxi-3,4-dihidroisoquinolin-2(1H)-il)sulfonil)etil)ciclohexanocarboxamida

Número de catálogo: B2547081
Número CAS: 921926-59-2
Peso molecular: 410.53
Clave InChI: SJABPAZYWRLJRX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide is a compound of significant interest in the field of organic chemistry. It is characterized by a complex molecular structure that includes a dihydroisoquinoline moiety and a sulfonamide group. Compounds like these often play crucial roles in the development of pharmaceuticals and as intermediates in organic synthesis due to their unique chemical properties.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a unique structure that combines isoquinoline and sulfonamide functionalities. The synthesis typically involves:

  • Starting Materials : 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives and cyclohexanecarboxylic acid precursors.
  • Reactions :
    • Formation of the sulfonamide group through reaction with sulfonyl chlorides.
    • Amide formation using acid chlorides.
    • Optimization of reaction conditions to enhance yield and purity.

The molecular structure can be represented as follows:

N 2 6 7 dimethoxy 3 4 dihydroisoquinolin 2 1H yl sulfonyl ethyl cyclohexanecarboxamide\text{N 2 6 7 dimethoxy 3 4 dihydroisoquinolin 2 1H yl sulfonyl ethyl cyclohexanecarboxamide}

Anticancer Potential

Research indicates that compounds with isoquinoline structures exhibit significant biological activity, particularly in oncology. The mechanisms by which N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide may exert its effects include:

  • DNA Intercalation : Isoquinoline derivatives can intercalate into DNA, potentially inhibiting topoisomerases involved in DNA replication and repair .
  • Targeting Specific Enzymes : The compound may interact with specific enzymes or receptors associated with cancer cell proliferation.

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders. Isoquinoline derivatives have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems.

Pain Management

Due to the presence of sulfonamide groups, this compound may also have analgesic properties. Compounds in this class are often explored for their ability to alleviate pain through various mechanisms, including inhibition of inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds derived from isoquinoline structures:

  • Antiproliferative Activity : A series of isoquinoline derivatives were tested against human cancer cell lines (HCT-116 and MCF-7), showing IC50 values indicating significant anticancer activity .
  • Neuroprotective Effects : Research has demonstrated that certain isoquinoline derivatives can protect neuronal cells from oxidative stress-induced damage, suggesting a therapeutic application in neurodegenerative diseases .

Summary of Findings

Application AreaFindings
Anticancer ActivitySignificant inhibition of cancer cell proliferation; potential interaction with DNA
Neurological DisordersPossible neuroprotective effects; modulation of neurotransmitter systems
Pain ManagementPotential analgesic properties through inhibition of inflammatory pathways

Métodos De Preparación

Synthetic Routes and Reaction Conditions: To synthesize N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide, a multi-step synthetic pathway is employed, often starting from commercially available starting materials. The synthesis usually involves:

  • Formation of the dihydroisoquinoline ring: : The initial steps often involve creating the 6,7-dimethoxy-3,4-dihydroisoquinoline skeleton, potentially through Pictet-Spengler reactions.

  • Sulfonylation: : Introduction of the sulfonyl group typically via reaction with sulfonyl chlorides.

  • Alkylation: : Addition of the ethyl spacer through alkylation reactions.

  • Formation of the carboxamide: : Finally, the cyclohexanecarboxylic acid or its derivative is coupled with the amine group to form the carboxamide.

Industrial Production Methods: In an industrial setting, these steps are optimized for scale, with careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and catalysts may be employed to enhance efficiency and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions:

  • Oxidation: : Given the presence of the dihydroisoquinoline moiety, oxidation reactions can lead to the formation of corresponding aromatic isoquinolines.

  • Reduction: : The compound can undergo reductions, particularly at the sulfonyl and carboxamide functional groups.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: : Commonly used oxidizing agents like potassium permanganate or ceric ammonium nitrate.

  • Reduction: : Typical reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: : Utilization of reagents such as halides for nucleophilic substitutions or Lewis acids for electrophilic substitutions.

Major Products:

  • Oxidation: : Formation of isoquinolines or sulfoxides.

  • Reduction: : Conversion to secondary amines or alcohols.

  • Substitution: : Introduction of various functional groups into the aromatic ring system.

Mecanismo De Acción

The compound's mechanism of action can involve:

  • Molecular Targets: : It may target specific proteins or enzymes within biological systems, altering their function or expression.

  • Pathways Involved: : Pathways such as signal transduction, apoptosis, or metabolic processes may be affected, depending on the context of its use.

Comparación Con Compuestos Similares

When comparing N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide to similar compounds:

  • Uniqueness: : This compound's unique combination of dihydroisoquinoline, sulfonamide, and carboxamide groups distinguishes it from others.

  • Similar Compounds: : Compounds like N-(2-(sulfonylamino)ethyl)cyclohexanecarboxamide or other sulfonyl derivatives exhibit different chemical behaviors and applications.

Feel free to dive into any specific section further or ask about related compounds or reactions!

Actividad Biológica

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula is represented as follows:

  • Molecular Formula : C₃₈H₃₈N₄O₆
  • Molecular Weight : 646.75 g/mol
  • IUPAC Name : N-(2-((4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)carbamoyl)-4,5-dimethoxyphenyl)quinoline-3-carboxamide
  • CAS Number : 206873-63-4

Structural Representation

The compound features a complex arrangement of functional groups, including methoxy groups and an isoquinoline moiety, which are critical for its biological activity.

Research indicates that N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide exhibits orexin receptor antagonism . Orexin receptors are involved in regulating various physiological processes such as sleep-wake cycles and appetite control. The antagonism of these receptors suggests potential applications in treating sleep disorders and metabolic diseases .

Pharmacological Effects

  • Antitumor Activity : Preliminary studies have shown that derivatives of isoquinoline compounds can exhibit significant antitumor effects. For instance, compounds structurally similar to N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide have demonstrated the ability to inhibit cell proliferation in various cancer cell lines .
  • Neuroprotective Effects : Some isoquinoline derivatives have been investigated for their neuroprotective properties against oxidative stress-induced neuronal damage. However, specific studies on this compound's neuroprotective effects remain limited and warrant further investigation .

Case Study 1: Antitumor Efficacy

In a study investigating the antitumor efficacy of benzamide derivatives, a compound structurally related to N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting that modifications to the benzamide structure can enhance antitumor activity .

Case Study 2: Orexin Receptor Antagonism

A recent study evaluated the orexin receptor antagonistic properties of several isoquinoline derivatives. The findings indicated that compounds with similar structural features to N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide effectively inhibited orexin receptor activity in vitro. This suggests potential therapeutic applications in treating sleep disorders .

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
N-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexanecarboxamide206873-63-4646.75 g/molOrexin receptor antagonist; potential antitumor activity
6,7-Dimethoxy-3,4-dihydroisoquinoline493-49-2207.23 g/molNeuroprotective effects; potential anticancer properties
Benzamide Derivative I[Not available][Not available]Antitumor activity; HDAC inhibition

Propiedades

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5S/c1-26-18-12-16-8-10-22(14-17(16)13-19(18)27-2)28(24,25)11-9-21-20(23)15-6-4-3-5-7-15/h12-13,15H,3-11,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJABPAZYWRLJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.